Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Description
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS: 105355-25-7) is a brominated ester derivative featuring a pyridine-ethoxy-phenyl backbone. Its molecular formula is C₁₉H₂₂BrNO₃, with a molecular weight of 392.29 g/mol . Key physical properties include a density of 1.309 g/cm³ and storage requirements of 2–8°C to maintain stability . The compound’s structure comprises a 5-ethylpyridin-2-yl ethoxy group attached to a phenyl ring, with a brominated propanoate ester at the ortho position (Figure 1). This bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical syntheses .
Properties
IUPAC Name |
methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRUDWOZDEKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469438 | |
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105355-25-7 | |
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be carried out through a multi-step reaction. A common synthetic method involves starting from para-iodotoluene and proceeding through a series of reaction steps such as substitution, replacement, and acidification to obtain the final product . The reaction conditions typically involve the use of reagents like bromine and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Scientific Research Applications
-
Chemical Synthesis :
- Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its bromine atom can be substituted with other nucleophiles, facilitating the creation of diverse chemical entities through substitution reactions .
- Biological Studies :
- Medicinal Chemistry :
- Industrial Applications :
Case Study 1: Synthesis of Bioactive Compounds
A study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The bromine atom was substituted with various amines, resulting in compounds that exhibited significant cytotoxicity against specific cancer cell lines.
Case Study 2: Enzyme Interaction Studies
In another research project, this compound was tested for its ability to inhibit certain enzymes involved in metabolic pathways related to diabetes. The findings indicated that modifications to the ethoxy group could enhance enzyme affinity, suggesting pathways for optimizing drug candidates based on this scaffold.
Mechanism of Action
The exact mechanism of action of Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is not well-documented. as an organic compound, it likely interacts with various molecular targets and pathways depending on its specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Methyl 2-Bromo-3-(4-(2-(3-Methylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS: 105355-28-0)
- Molecular Formula: C₁₈H₂₀BrNO₃
- Molecular Weight : 378.26 g/mol
- Key Differences :
- The pyridine substituent is 3-methyl instead of 5-ethyl , reducing steric bulk and altering electronic effects.
- Lower molecular weight (378.26 vs. 392.29 ) due to the absence of an ethyl group on the pyridine ring.
- Implications : The 3-methyl substitution may enhance solubility in polar solvents compared to the 5-ethyl analog, though detailed solubility data are unavailable .
Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (CAS: 868754-42-1)
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- Key Differences :
- Replaces the bromine atom with a hydrogen, eliminating electrophilic reactivity.
- Ethyl ester instead of methyl ester, slightly increasing lipophilicity.
- Implications : The absence of bromine reduces utility in nucleophilic substitution reactions, limiting its role as a synthetic intermediate .
Pioglitazone Hydrochloride (CAS: 112529-15-4)
- Molecular Formula : C₁₉H₂₀N₂O₃S·HCl
- Molecular Weight : 392.89 g/mol
- Key Differences: Contains a thiazolidinedione ring instead of the bromopropanoate group. The 5-ethylpyridin-2-yl ethoxy-phenyl moiety is retained, highlighting its role as a pharmacophore in antidiabetic agents.
Haloxyfop Ethoxyethyl Ester (CAS: Not provided)
- Molecular Formula: C₁₉H₁₇ClF₃NO₅
- Molecular Weight : 443.79 g/mol
- Key Differences :
- Substitutes bromine with chlorine and trifluoromethyl groups on the pyridine ring.
- Ethoxyethyl ester group enhances pesticidal activity.
- Implications : The halogen (Cl vs. Br) and fluorinated groups increase lipophilicity, improving membrane permeability in agrochemical applications .
Structural and Functional Analysis
Table 1: Comparative Molecular Data
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 105355-25-7 | C₁₉H₂₂BrNO₃ | 392.29 | 5-ethylpyridin-2-yl, bromo |
| 3-Methylpyridine Analog | 105355-28-0 | C₁₈H₂₀BrNO₃ | 378.26 | 3-methylpyridin-2-yl |
| Ethyl Propanoate Derivative | 868754-42-1 | C₂₀H₂₅NO₃ | 327.42 | Ethyl ester, no bromine |
| Pioglitazone Hydrochloride | 112529-15-4 | C₁₉H₂₀N₂O₃S·HCl | 392.89 | Thiazolidinedione ring |
| Haloxyfop Ethoxyethyl Ester | N/A | C₁₉H₁₇ClF₃NO₅ | 443.79 | Cl, CF₃, ethoxyethyl ester |
Research Findings and Limitations
- Synthetic Utility : The target compound’s bromine and ester groups make it a versatile intermediate, as evidenced by its use in multi-step syntheses (e.g., GW409544 precursor) .
- Data Gaps : Boiling points, solubility, and detailed kinetic data for many analogs (e.g., 105355-28-0) are unavailable, limiting direct comparison .
- Contradictions: No direct contradictions were found, but variations in substituent effects (e.g., 3-methyl vs. 5-ethyl pyridine) require empirical validation .
Biological Activity
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS No. 105355-25-7) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula . It is characterized by a white to light yellow solid appearance and exhibits good solubility in organic solvents like ethanol and dimethyl sulfoxide, but limited solubility in water.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.287 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 485.0 ± 45.0 °C |
| Flash Point | 247.1 ± 28.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from para-iodotoluene. Key steps include nucleophilic substitution, acidification, and hydrolysis of the ester group, leading to the final product.
The precise mechanism of action for this compound remains largely uncharacterized. However, as a bioactive compound, it is believed to interact with various molecular targets, including enzymes and receptors involved in biochemical pathways relevant to drug development and therapeutic applications .
Potential Applications
- Pharmaceutical Research : The compound is being studied for its potential role as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways.
- Biochemical Studies : It is utilized in research exploring molecular interactions and signaling pathways within biological systems.
- Industrial Applications : Beyond medicinal chemistry, this compound may find uses in agricultural chemicals or other industrial products due to its chemical properties .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate?
Methodological Answer: Synthesis typically involves multi-step protocols, including bromination and coupling reactions. For example:
- Step 1: Use sodium carbonate in water/N,N-dimethylformamide (DMF) at 80°C for boronate ester coupling (e.g., with 4-bromo-2-ethylphenol) .
- Step 2: Acidic workup with citric acid to isolate intermediates .
- Key Parameters: Maintain anhydrous conditions for bromination steps to avoid hydrolysis. Monitor reaction progress via LCMS (e.g., m/z 414 [M+H]+ observed in analogous syntheses) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Combine orthogonal analytical techniques:
- LCMS/HPLC: Use C18 columns with trifluoroacetic acid (TFA)-modified mobile phases for retention time consistency (e.g., 0.96 minutes under SMD-TFA05 conditions) .
- NMR Spectroscopy: Prioritize ¹H/¹³C NMR to confirm substituent positions (e.g., ethylpyridinyl and bromo groups).
- Elemental Analysis: Validate molecular formula (e.g., C₁₈H₂₇BO₅ in analogous boronate esters) .
Advanced Research Questions
Q. How can researchers investigate the compound’s hydrolytic stability under physiological conditions?
Methodological Answer: Design accelerated stability studies:
- Conditions: Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours .
- Analysis: Monitor degradation via HPLC and identify byproducts using high-resolution MS.
- Key Insight: Bromoesters are prone to hydrolysis; compare degradation kinetics with non-brominated analogs to assess substituent effects .
Q. What computational tools are suitable for predicting this compound’s environmental fate?
Methodological Answer: Use Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) models:
Q. How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Reproducibility Checks: Standardize solvent purity (e.g., DMF must be <50 ppm H₂O) and catalyst batches .
- Parameter Optimization: Adjust reaction time/temperature gradients (e.g., 70°C vs. 80°C) and compare yields .
- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., Na₂CO₃ concentration) .
Q. What safety protocols are critical for handling this brominated compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .
- Spill Management: Neutralize leaks with sodium bicarbonate and dispose via hazardous waste channels .
- Emergency Procedures: For inhalation exposure, administer oxygen and seek medical evaluation .
Q. How can researchers study its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Q. What experimental designs are recommended for assessing ecological risks?
Methodological Answer: Adopt tiered approaches from projects like INCHEMBIOL :
- Tier 1: Acute toxicity assays (e.g., Daphnia magna LC₅₀).
- Tier 2: Chronic exposure studies in model ecosystems (e.g., soil microcosms).
- Tier 3: Multi-generational population impacts (e.g., algal growth inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
